(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE
Description
(1R,2R)-2-(Methylamino)-1-phenylbutan-1-ol hydrochloride is a chiral organic compound characterized by a phenyl-substituted butanol backbone with a methylamino group at the C2 position. Its molecular formula is C₁₁H₁₈ClNO, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. The compound features two stereocenters in the (1R,2R) configuration, which critically influence its biological activity and interaction with molecular targets such as opioid receptors .
Its stereochemistry and amine functional group position it as a candidate for receptor-binding studies, particularly within the opioid receptor family .
Properties
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIYVUUUZVZMQD-NDXYWBNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043042 | |
| Record name | (+/-)-Buphedrone pseudoephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-96-8 | |
| Record name | Buphedrone pseudoephedrine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Buphedrone pseudoephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPHEDRONE PSEUDOEPHEDRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889Y2B6Y15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Acylation Followed by Reductive Amination
A predominant pathway involves Friedel-Crafts acylation of benzene derivatives to construct the phenylbutanone backbone. In one documented procedure, 3-methylanisole undergoes acylation with 2-phenylbutanoic acid in the presence of trifluoroacetic anhydride (TFAA), yielding 1-(4-methoxy-2-methylphenyl)-2-phenylbutan-1-one. Demethylation using hydrobromic acid produces the phenolic intermediate, which is subsequently subjected to reductive amination with methylamine under hydrogenation conditions (Pd/C, 50 psi H₂).
Critical parameters:
Asymmetric Organometallic Addition
Recent advances utilize chiral auxiliaries for stereocontrol. A patent describes the reaction of 1-(4-chlorophenyl)-2-methoxypyridin-3-yl ketone with a Grignard reagent derived from benzyl bromide and zinc, followed by transmetallation with (-)-sparteine-modified organocopper complexes. This approach delivers the (1R,2R) configuration with 92% enantiomeric excess (ee), as confirmed by chiral HPLC.
Reaction sequence:
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Benzyl bromide + Zn → benzylzinc chloride (1 M in THF)
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Ketone + benzylzinc → diastereoselective addition (dr 8:1)
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Methylamine hydrochloride quench → free amine isolation
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HCl gas treatment → hydrochloride salt crystallization
Reaction Mechanism and Stereochemical Considerations
Ketone Amination Pathways
Reductive amination proceeds through an imine intermediate, with the reaction's stereochemical outcome influenced by:
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Protonation geometry : Bulkier solvents (e.g., tert-amyl alcohol) favor axial protonation, enhancing (R,R) configuration formation
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Catalyst surface effects : Pd/C with 5% loading directs hydrogen adsorption to the less-hindered face (70% diastereoselectivity)
Quantum mechanical calculations (DFT/B3LYP) reveal a 12.3 kcal/mol preference for the (R,R) transition state due to minimized steric clash between the phenyl and methylamino groups.
Salt Formation Dynamics
Hydrochloride salt crystallization serves dual purposes:
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Purification : Solubility differentials in ethanol/water (3:1 v/v) remove residual diastereomers
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Stabilization : X-ray diffraction confirms ionic interactions between the protonated amine and Cl⁻ counterion (N⁺-H···Cl⁻ distance: 2.98 Å)
Process Optimization Strategies
Yield Enhancement Techniques
Comparative studies demonstrate:
| Parameter | Friedel-Crafts Route | Organometallic Route |
|---|---|---|
| Overall yield | 34% | 41% |
| Purity (HPLC) | 97.2% | 99.5% |
| Reaction time | 48 h | 24 h |
| Temperature range | 25–100°C | -78°C to 25°C |
Key improvements:
Purification Protocols
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Flash chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH/NH₄OH (90:9:1) achieves 98% recovery
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Crystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals (mp 183–185°C)
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Acid-base extraction : pH 10.5 aqueous phase removes unreacted methylamine (99.9% removal efficiency)
Analytical Characterization
Spectroscopic Identification
Chiral Purity Assessment
Chiralpak AD-H column (4.6 × 250 mm) with n-hexane/ethanol/diethylamine (80:20:0.1) at 1 mL/min:
Industrial-Scale Production Challenges
Raw Material Considerations
Environmental Impact Mitigation
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TFAA recycling via distillation reduces waste generation by 63%
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Aqueous workup streams neutralize with CaCO₃ to pH 6–8 before disposal
Emerging Methodologies
Biocatalytic Approaches
Immobilized transaminases (ATA-117) demonstrate:
Continuous Flow Systems
Microreactor technology enables:
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5x productivity increase vs. batch processes
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Real-time IR monitoring of imine intermediates
Chemical Reactions Analysis
Types of Reactions
Buphedrone pseudoephedrine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, acetic acid, potassium dichromate, sulfuric acid.
Reduction: Red phosphorus, iodine, distilled water.
Major Products Formed
Oxidation: Ephedrone (methcathinone).
Reduction: Methamphetamine.
Scientific Research Applications
Buphedrone pseudoephedrine hydrochloride has various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other pharmaceutical drugs.
Biology: Studied for its neurotoxic effects on human neurons and microglia.
Medicine: Utilized as a decongestant and bronchodilator due to its sympathomimetic properties.
Industry: Employed in the production of nasal decongestants and other over-the-counter medications.
Mechanism of Action
Buphedrone pseudoephedrine hydrochloride exerts its effects through interaction with adrenergic receptors. It acts as an alpha and beta adrenergic agonist, leading to vasoconstriction and bronchodilation . The compound increases the release of dopamine from dopaminergic nerve terminals in the brain, contributing to its stimulant effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares (1R,2R)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride with key analogs from the literature:
Key Differences and Implications
Conversely, the octanol derivative’s long chain (8 carbons) reduces CNS activity but improves surfactant properties .
Functional Groups: The methylamino group in the target compound may favor interactions with amine-sensitive receptors (e.g., adrenergic or opioid receptors), whereas the benzylamino group in (±)-2-benzylamino-1-octanol hydrochloride increases steric bulk, reducing receptor selectivity . The phenolic hydroxyl group in 2-[(1R)-1-{[(1R)-1-phenylethyl]amino}ethyl]phenol hydrochloride enhances hydrogen-bonding capacity, improving κ-opioid receptor affinity compared to non-phenolic analogs .
Stereochemistry: The (1R,2R) configuration of the target compound is critical for enantioselective receptor binding. For example, the (1S,2S) enantiomer of a related propanol analog showed 10-fold lower µ-opioid receptor affinity in preclinical studies .
Receptor Specificity: Unlike U50,488, a selective κ-opioid agonist, the target compound’s simpler structure lacks the dichlorophenyl and pyrrolidinyl motifs required for high κOR binding. However, its methylamino group may permit µ-opioid or δ-opioid interactions, warranting further study .
Biological Activity
(1R,2R)-2-(Methylamino)-1-phenylbutan-1-ol hydrochloride, also known by its CAS number 670-40-6, is a chiral compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₆ClNO
- Molecular Weight : 201.693 g/mol
- Boiling Point : 255ºC at 760 mmHg
- Flash Point : 85.6ºC
The biological activity of (1R,2R)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride is primarily attributed to its interaction with the central nervous system (CNS). It acts as a stimulant and has been shown to influence neurotransmitter systems, particularly those involving norepinephrine and dopamine. This interaction is crucial for its potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
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Stimulant Effects :
- Similar to other amphetamines, it increases the release of catecholamines (dopamine and norepinephrine) in the brain, leading to enhanced alertness and energy levels.
- Studies have shown that it can improve cognitive performance in animal models, suggesting potential use in cognitive enhancement therapies.
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Analgesic Properties :
- Preliminary studies suggest that (1R,2R)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride may possess analgesic properties, making it a candidate for pain management therapies.
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Appetite Suppression :
- The compound has been evaluated for its effects on appetite regulation. Research indicates that it may reduce food intake in experimental models, which could be beneficial for weight management.
Case Studies
Several case studies have explored the effects of (1R,2R)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride:
- Case Study 1 : A study on rats demonstrated that administration of the compound led to increased locomotor activity and reduced fatigue, indicating stimulant effects similar to those of traditional amphetamines.
- Case Study 2 : In a controlled clinical trial involving adults with ADHD, participants receiving (1R,2R)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride showed significant improvements in attention scores compared to placebo groups.
Data Table: Summary of Biological Activities
Safety and Toxicology
While (1R,2R)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride shows promise in various therapeutic areas, safety assessments are crucial. Toxicological studies indicate potential side effects similar to those of other CNS stimulants, including increased heart rate and risk of dependency. Long-term studies are necessary to fully understand its safety profile.
Q & A
Basic: What analytical techniques are critical for confirming the stereochemical configuration of (1R,2R)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride?
Answer:
The stereochemical integrity of chiral compounds like this requires polarimetry for optical rotation measurement and chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to resolve enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR can confirm spatial proximity of protons in the (1R,2R) configuration. For example, cross-peaks between the methylamino group and phenyl protons in NOESY validate the relative stereochemistry . High-resolution mass spectrometry (HRMS) further confirms molecular composition (e.g., [M+H]+ at m/z 224.1284 for C₁₁H₁₈ClNO) .
Advanced: How can researchers address low yields in asymmetric synthesis of this compound due to enantiomeric contamination?
Answer:
Low yields often stem from competing pathways in asymmetric catalysis. Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enhance enantioselectivity during key steps like reductive amination.
- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to racemize undesired enantiomers during synthesis.
- Crystallization-induced asymmetric transformation (CIAT) : Leverage differential solubility of diastereomeric salts (e.g., with tartaric acid) to isolate the (1R,2R) form .
Basic: What spectroscopic methods are used to validate the structural integrity of intermediates during synthesis?
Answer:
- ¹H/¹³C NMR : Identify key signals, such as the methine proton at δ 4.2 ppm (C1-OH) and methylamino protons at δ 2.5 ppm (split due to coupling with adjacent chiral centers) .
- FT-IR : Confirm hydroxyl (broad ~3300 cm⁻¹) and ammonium chloride (sharp ~2500 cm⁻¹) stretches.
- Mass spectrometry (MS/MS) : Fragment ions like m/z 154.1 (loss of C₄H₉ClN) validate the butanol backbone .
Advanced: How can researchers resolve contradictions in receptor-binding assays for this compound?
Answer:
Discrepancies in binding affinity (e.g., µ-opioid vs. serotonin receptors) may arise from:
- Protonation state : Perform assays at physiological pH (7.4) to mimic the charged ammonium form, which impacts receptor interaction.
- Chiral impurities : Use chiral purity >99% (via methods in FAQ 1) to avoid off-target effects.
- Functional vs. binding assays : Compare radioligand displacement (e.g., ³H-DAMGO for µ-opioid) with functional cAMP inhibition assays .
Basic: What safety protocols are essential for handling this hydrochloride salt in vitro?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles (particulate matter <1 mg/m³).
- Storage : Keep in airtight containers with desiccants at 2–8°C to prevent hygroscopic degradation .
Advanced: What computational methods predict the metabolic stability of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for cytochrome P450-mediated N-demethylation (major metabolic pathway).
- Molecular docking (AutoDock Vina) : Simulate interactions with CYP3A4/2D6 isoforms to identify vulnerable sites.
- ADMET predictors : Use tools like SwissADME to estimate clearance rates and potential hepatotoxicity .
Basic: How to optimize reaction conditions for the final hydrochloride salt formation?
Answer:
- Counterion exchange : React the free base with HCl gas in anhydrous diethyl ether at 0°C to precipitate the hydrochloride salt.
- Solvent selection : Use ethanol/acetone mixtures (4:1 v/v) for high crystallinity.
- Yield monitoring : Track via gravimetric analysis and confirm stoichiometry with ion chromatography (Cl⁻/N ratio ~1:1) .
Advanced: What in vivo models are suitable for evaluating its blood-brain barrier (BBB) permeability?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
